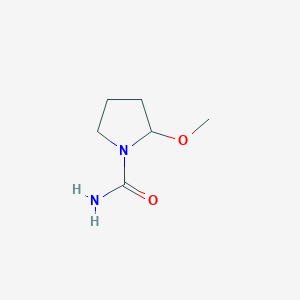![molecular formula C15H15N5O7 B035267 9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- CAS No. 105528-80-1](/img/structure/B35267.png)
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- is a compound that has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as DIPT, and it has been synthesized using different methods. The synthesis of this compound has been of great interest to researchers due to its potential applications in drug discovery and development.
Mechanism Of Action
The mechanism of action of DIPT is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to bind to DNA and inhibit transcription. In addition, DIPT has been shown to be an effective carrier for the delivery of drugs to specific tissues.
Biochemical And Physiological Effects
DIPT has been shown to have biochemical and physiological effects. In vitro studies have shown that DIPT inhibits the growth of cancer cells by inducing apoptosis. In addition, DIPT has been shown to bind to DNA and inhibit transcription. In vivo studies have shown that DIPT has antitumor activity in animal models. However, the physiological effects of DIPT on humans are not fully understood.
Advantages And Limitations For Lab Experiments
DIPT has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize. Another advantage is that it has potential applications in various fields such as medicine, biochemistry, and pharmacology. However, one limitation is that the mechanism of action of DIPT is not fully understood. Another limitation is that the physiological effects of DIPT on humans are not fully understood.
Future Directions
There are several future directions for the study of DIPT. One future direction is the investigation of the mechanism of action of DIPT. Another future direction is the investigation of the physiological effects of DIPT on humans. In addition, further studies are needed to determine the potential applications of DIPT in drug discovery and development. Finally, the synthesis of new derivatives of DIPT may lead to the discovery of compounds with improved properties.
Synthesis Methods
DIPT can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-6-chloropurine with diacetyl in the presence of a base such as sodium hydride. This method yields a mixture of mono and diacetylated products, which can be separated by column chromatography. Another method involves the reaction of 2-amino-6-chloropurine with acetic anhydride in the presence of a catalyst such as pyridine. This method yields a mixture of mono and diacetylated products, which can also be separated by column chromatography.
Scientific Research Applications
DIPT has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. In medicine, DIPT has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, DIPT has been studied for its potential as a tool for the study of protein-DNA interactions. It has been shown to bind to DNA and inhibit transcription. In pharmacology, DIPT has been studied for its potential as a drug delivery system. It has been shown to be an effective carrier for the delivery of drugs to specific tissues.
properties
CAS RN |
105528-80-1 |
|---|---|
Product Name |
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- |
Molecular Formula |
C15H15N5O7 |
Molecular Weight |
377.31 g/mol |
IUPAC Name |
(3,5-diacetyl-6-acetyloxy-9-oxo-6,7-dihydroimidazo[1,2-a]purin-7-yl) acetate |
InChI |
InChI=1S/C15H15N5O7/c1-6(21)18-5-16-10-11(18)17-15-19(7(2)22)13(26-8(3)23)14(27-9(4)24)20(15)12(10)25/h5,13-14H,1-4H3 |
InChI Key |
VWMUCSNSLYHBNJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)N1C=NC2=C1N=C3N(C2=O)C(C(N3C(=O)C)OC(=O)C)OC(=O)C |
synonyms |
9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)










